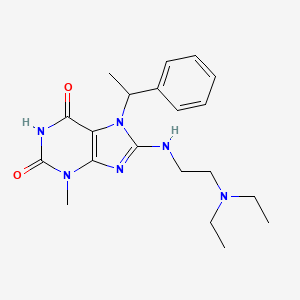

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[2-(diethylamino)ethylamino]-3-methyl-7-(1-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-5-25(6-2)13-12-21-19-22-17-16(18(27)23-20(28)24(17)4)26(19)14(3)15-10-8-7-9-11-15/h7-11,14H,5-6,12-13H2,1-4H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVKBJZEOXFPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476480-22-5 | |

| Record name | 8-((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(1-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as ALT-120 , is a synthetic purine derivative notable for its complex structure and potential pharmacological applications. Its molecular formula is C20H28N6O2, with a molecular weight of approximately 398.512 g/mol. This compound has garnered interest in medicinal chemistry due to its diverse biological activities.

Structural Characteristics

The compound features a diethylaminoethyl group and a phenylethyl moiety, which contribute to its unique biological properties. The structural complexity of ALT-120 allows it to interact with various biological macromolecules, making it a candidate for further pharmacological exploration.

Biological Activities

ALT-120 has been studied for several biological activities:

Research Findings and Case Studies

A review of the literature reveals several key findings related to the biological activity of ALT-120:

- In vitro Studies : In vitro assays have demonstrated that ALT-120 can inhibit the growth of certain tumor cell lines by inducing apoptosis through mitochondrial pathways .

- Mechanistic Insights : Research indicates that ALT-120 may inhibit lysosomal phospholipase A2, a mechanism associated with drug-induced phospholipidosis . This inhibition could play a role in the compound's antitumor effects.

- Comparative Analysis : A comparative study highlighted the unique structural features of ALT-120 compared to other purine derivatives. The presence of the diethylamino group appears to enhance its interaction with biological targets, potentially leading to improved pharmacokinetic properties .

Comparison of Biological Activities

Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-(dimethylamino)-7-ethyl-3-methyl-1H-purine | Contains dimethylamino instead of diethylamino | Different pharmacokinetics |

| 8-(benzylamino)-3-methyl-1H-purine | Benzyl group replaces diethylamino group | Different interaction profile with receptors |

| 8-amino-3-methyl-1H-purine | Lacks substituents on nitrogen | Simpler structure may limit biological activity |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 8-Position

Hydroxyethylamino vs. Diethylaminoethylamino

- 8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (): The 8-hydroxyethylamino group increases hydrophilicity (logP reduced by ~1.5 compared to the diethylaminoethylamino analogue). 1H-NMR: δ 7.20–7.03 ppm (aromatic protons of 3-methylbenzyl) and δ 5.22 ppm (hydroxyethyl protons) .

Butylamino vs. Diethylaminoethylamino

- 8-(Butylamino)-3-methyl-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione (): The 8-butylamino group is less polar (logP +0.8), favoring blood-brain barrier penetration.

Substituent Variations at the 7-Position

3-Methylbenzyl vs. 1-Phenylethyl

- Molecular Weight: 398.51 g/mol (vs. 399.24 g/mol for the target compound). LC–MS: m/z 452 (M + H)+, indicating higher mass due to the additional methyl group .

Phenoxyethyl vs. 1-Phenylethyl

- 8-((2-Hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione (): The phenoxyethyl group introduces an ether linkage, improving metabolic stability compared to the 1-phenylethyl chain. 1H-NMR: δ 4.94–4.61 ppm (phenoxyethyl protons) and δ 3.62 ppm (methyl group) .

Functional Group Additions or Modifications

Cyclopropanecarbonylpiperidinyloxy Substituent

- HRMS: m/z 474.2123 (M + Na)+, confirming the complex substituent’s contribution to mass .

Trifluoropropyl Group

Key Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted using ChemDraw.

Table 2: Spectroscopic Data Comparison

Research Findings and Implications

- Solubility vs. Permeability: Compounds with hydroxyethylamino groups () exhibit better aqueous solubility but reduced blood-brain barrier penetration compared to diethylaminoethylamino analogues .

- Target Selectivity : Bulky 7-substituents (e.g., indazolyl in ) improve kinase selectivity due to steric complementarity with binding pockets .

- Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce oxidative metabolism, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione?

- Methodology : The compound is typically synthesized via nucleophilic substitution at the 8-position of a brominated purine precursor (e.g., 8-bromo-3-methyl-7-(1-phenylethyl)-1H-purine-2,6-dione). React the brominated intermediate with 2-(diethylamino)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purify via column chromatography using a gradient of ethyl acetate/methanol .

- Key Considerations : Monitor reaction progress using TLC and optimize solvent polarity to minimize byproducts like N-alkylation side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., diethylaminoethyl group at position 8 and phenylethyl at position 7) .

- FTIR : Identify carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and amine (N-H) stretches at ~3300 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~455.2) .

Advanced Research Questions

Q. How do substituents at positions 7 and 8 influence the compound’s reactivity and bioactivity?

- Methodology :

- Comparative Synthesis : Synthesize analogs with variations at positions 7 (e.g., replacing phenylethyl with cyclohexyl or isopentyl) and 8 (e.g., substituting diethylaminoethyl with piperazinyl or hydroxypropyl groups) .

- Structure-Activity Relationship (SAR) : Test analogs in adenosine receptor binding assays. For example, phenylethyl at position 7 enhances lipophilicity and CNS penetration, while diethylaminoethyl at position 8 modulates adenosine A₂A receptor selectivity .

- Data Analysis : Use regression models to correlate logP values (calculated via Chemicalize.org ) with IC₅₀ values in receptor assays .

Q. What computational strategies predict binding affinities to adenosine receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions between the compound and adenosine A₁/A₂A receptors. Focus on hydrogen bonding with Asn253 (A₂A) and π-π stacking with Phe168 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- Validation : Compare computational predictions with radioligand displacement assays using [³H]ZM241385 .

Q. How can conflicting reports on biological activity (e.g., agonist vs. antagonist effects) be resolved experimentally?

- Methodology :

- Functional Assays : Use cAMP accumulation assays (agonist activity) vs. ERK phosphorylation assays (antagonist activity) in HEK293 cells expressing adenosine receptors .

- Proteomic Profiling : Perform kinome-wide screening to identify off-target kinase interactions that may explain discrepancies .

- Controls : Include reference compounds (e.g., Caffeine for A₂A antagonism) and validate cell line receptor expression via qPCR .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability profiles?

- Methodology :

- Solubility Testing : Compare experimental solubility in PBS (pH 7.4) vs. DMSO using UV-Vis spectroscopy. Note that the diethylamino group enhances solubility in acidic buffers (pH < 6) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Hydrolysis at the purine C8-N bond is a common instability pathway .

- Resolution : Cross-validate data using orthogonal methods (e.g., NMR for degradation product identification) .

Experimental Design for Target Validation

Q. What in vitro/in vivo models are optimal for evaluating neuroprotective effects?

- Methodology :

- In Vitro : Use primary cortical neurons exposed to glutamate-induced excitotoxicity. Measure cell viability (MTT assay) and ROS production (DCFH-DA probe) .

- In Vivo : Administer the compound (10 mg/kg, i.p.) in a rat model of ischemic stroke (MCAO). Assess infarct volume via MRI and behavioral outcomes (e.g., rotarod test) .

- Mechanistic Insight : Perform Western blotting to quantify BDNF and caspase-3 levels .

Methodological Optimization

Q. How can reaction yields be improved during scale-up synthesis?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours by heating at 100°C in a sealed vessel .

- Catalyst Screening : Test Pd/C vs. CuI for Buchwald-Hartwig coupling steps. CuI improves yields (~75%) for arylaminopurine derivatives .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.